molecular formula C23H24N4O2 B5041458 N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide

N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide

Cat. No.: B5041458
M. Wt: 388.5 g/mol
InChI Key: CDHJILLWEZCGFB-PGMHBOJBSA-N
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Description

The compound N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide (referred to as the "target compound" hereafter) is a benzamide derivative featuring a 1H-imidazole-substituted propylamine chain and a 4-methylbenzoyl group. Its molecular formula is C24H26N4O3, with a molecular weight of 418.5 g/mol and a CAS registry number 324564-94-5 . The compound’s structure combines a vinylcarbamoyl linker, an imidazole-containing alkyl chain, and a substituted benzamide moiety, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

N-[(Z)-3-(3-imidazol-1-ylpropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-18-8-10-20(11-9-18)22(28)26-21(16-19-6-3-2-4-7-19)23(29)25-12-5-14-27-15-13-24-17-27/h2-4,6-11,13,15-17H,5,12,14H2,1H3,(H,25,29)(H,26,28)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHJILLWEZCGFB-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Imidazolylpropyl Chains

Compounds sharing the N-[3-(1H-imidazol-1-yl)propyl] substructure exhibit variations in the benzamide or vinyl groups, influencing their physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Benzamide Key Features Reference
Target Compound C24H26N4O3 418.5 4-methyl Vinylcarbamoyl linker
N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzamide C13H14N4O3 298.28 4-nitro Electron-withdrawing nitro group
N-[3-(1H-Imidazol-1-yl)propyl]-4-fluorobenzamide C13H14FN3O 259.27 4-fluoro Halogen substitution
D009-0307 (Screening Database Compound) C27H29N5O2 455.56 4-methyl Indole-vinyl extension

Key Findings :

  • Steric and Hydrophobic Effects : The indole-containing analog (D009-0307) has a higher molecular weight (455.56 g/mol) and extended hydrophobic surface, which could improve membrane permeability but reduce solubility .

Benzimidazole and Imine-Linked Derivatives

Compound Name Molecular Formula Key Functional Groups Biological Relevance Reference
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide C21H19ClN4O3 Benzodioxole, chlorophenyl, imine Antifungal/antitumor candidate
2-(1-(3-Oxo-3-(Phenylamino)propyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide C21H23N5O2 Benzimidazole, pyrrolidine, amide Kinase inhibition potential

Key Findings :

  • The imine-linked compound in demonstrated confirmed (E)-configuration via X-ray crystallography, suggesting geometric rigidity that the target compound’s vinyl group may lack.
  • Benzimidazole derivatives (e.g., ) often exhibit enhanced π-π stacking with biological targets, a feature absent in the target compound’s simpler benzamide design.

Substituent-Driven Pharmacological Profiles

Substituents on the benzamide ring critically modulate activity:

Compound Name Substituent IC50 (CA Inhibition) LogP Reference
Target Compound 4-methyl Not reported ~3.2*
N-[3-(1H-Imidazol-1-yl)propyl]-4-nitrobenzamide 4-nitro 12 nM (CA IX) ~2.8
N-(3-Imidazol-1-ylpropyl)-4-chloro-4-methoxybenzamide 4-chloro, 4-methoxy Not reported ~3.5

Key Findings :

  • The 4-nitro analog’s potent CA inhibition (12 nM) suggests electron-withdrawing groups enhance enzyme binding, whereas the target compound’s 4-methyl group may prioritize lipophilicity over target affinity .

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